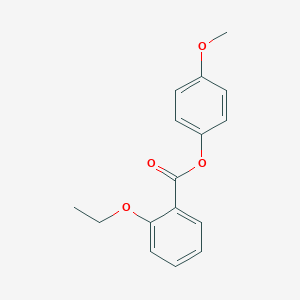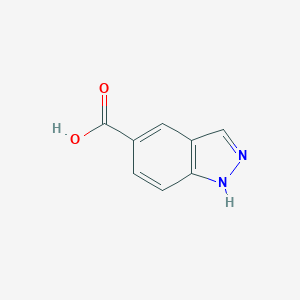![molecular formula C16H15Cl2N5S B268068 N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain, inflammation, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Diclofenac also reduces the activity of neutrophils, which are involved in the inflammatory response. In addition, Diclofenac has been shown to reduce the activity of platelets, which are involved in blood clotting.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in scientific research due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, one limitation of Diclofenac is that it can have toxic effects on the liver and kidneys at high doses. In addition, Diclofenac can interfere with the production of prostaglandins, which are important for maintaining the integrity of the gastrointestinal tract.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to Diclofenac. One area of interest is the development of new formulations of Diclofenac that can reduce the risk of liver and kidney toxicity. Another area of interest is the investigation of the effects of Diclofenac on other inflammatory mediators, such as leukotrienes and histamines. Finally, future research could explore the potential use of Diclofenac in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that has potent anti-inflammatory and analgesic properties. It is commonly used in scientific research to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. While Diclofenac has several advantages for lab experiments, it also has limitations and potential toxic effects at high doses. Future research could explore the development of new formulations of Diclofenac and its potential use in the treatment of other inflammatory conditions.
Synthesemethoden
Diclofenac can be synthesized through a multistep process that involves the condensation of 2,4-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole to form 2,4-dichlorobenzyl-5-phenyltetrazole. This intermediate is then treated with sodium sulfide to yield Diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac is widely used in scientific research for its anti-inflammatory and analgesic properties. It is used to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac is also used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Eigenschaften
Produktname |
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
Molekularformel |
C16H15Cl2N5S |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-13-7-6-12(15(18)10-13)11-19-8-9-24-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-7,10,19H,8-9,11H2 |
InChI-Schlüssel |
BKUJOTSKRMHWDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
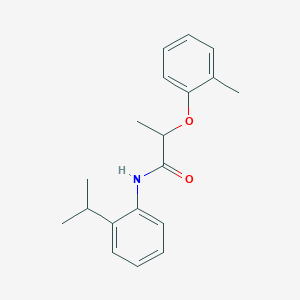
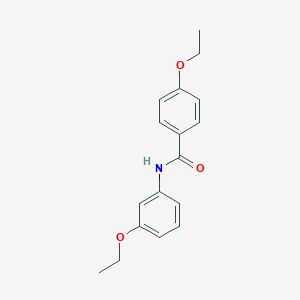




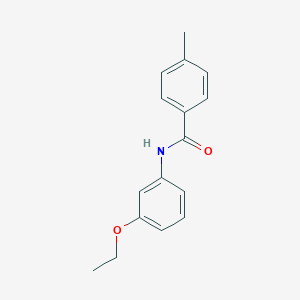

![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

